Cas no 1795452-07-1 (5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine)

5-ブロモ-2-(2-フルオロプロパン-2-イル)ピリミジンは、ハロゲン化ピリミジン誘導体の一種であり、有機合成や医薬品中間体として重要な役割を果たします。この化合物は、ブロモ基とフルオロプロピル基の特異な組み合わせにより、高い反応性と選択性を有し、クロスカップリング反応や置換反応に適しています。特に、医薬品開発における骨格構築や修飾に有用で、フッ素原子の導入により代謝安定性や生体利用能の向上が期待されます。その構造的特徴から、創薬化学や材料科学分野での応用が注目されています。

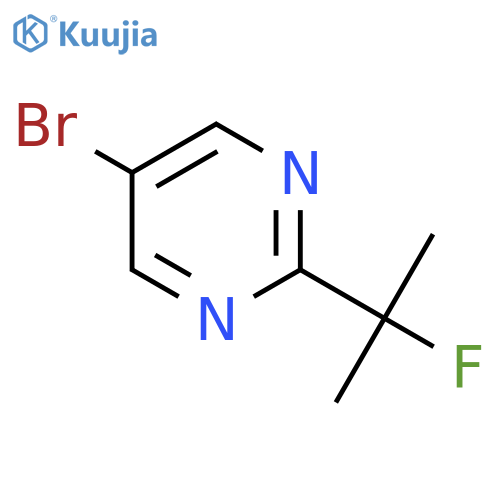

1795452-07-1 structure

商品名:5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 1795452-07-1

- EN300-39847827

- SCHEMBL16793394

- 5-bromo-2-(2-fluoropropan-2-yl)pyrimidine

- 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine

-

- インチ: 1S/C7H8BrFN2/c1-7(2,9)6-10-3-5(8)4-11-6/h3-4H,1-2H3

- InChIKey: SVJVGJNPKWZAMI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC(C(C)(C)F)=NC=1

計算された属性

- せいみつぶんしりょう: 217.98549g/mol

- どういたいしつりょう: 217.98549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39847827-10g |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 10g |

$4236.0 | 2023-11-13 | |

| 1PlusChem | 1P027LF9-5g |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 5g |

$3595.00 | 2024-06-18 | |

| Aaron | AR027LNL-100mg |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 100mg |

$496.00 | 2025-02-17 | |

| Aaron | AR027LNL-250mg |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 250mg |

$695.00 | 2025-02-17 | |

| 1PlusChem | 1P027LF9-50mg |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 50mg |

$335.00 | 2024-06-18 | |

| Enamine | EN300-39847827-0.5g |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 0.5g |

$768.0 | 2023-11-13 | |

| Enamine | EN300-39847827-0.1g |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 0.1g |

$342.0 | 2023-11-13 | |

| Enamine | EN300-39847827-2.5g |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 2.5g |

$1931.0 | 2023-11-13 | |

| 1PlusChem | 1P027LF9-500mg |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 500mg |

$1012.00 | 2024-06-18 | |

| Enamine | EN300-39847827-0.25g |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

1795452-07-1 | 95% | 0.25g |

$487.0 | 2023-11-13 |

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1795452-07-1 (5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量